molecular formula C14H17NO3 B12721462 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- CAS No. 134577-31-4

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl-

Cat. No.: B12721462
CAS No.: 134577-31-4
M. Wt: 247.29 g/mol
InChI Key: QVFWBAWZVCHKAQ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- is a synthetic organic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazinone ring through cyclization of appropriate precursors.

    Alkylation: Introduction of the 7-(1-oxopropyl) and 2,2,4-trimethyl groups via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may produce various substituted benzoxazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Pathway Modulation: Alteration of signaling pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound with similar structural features.

    7-(1-oxopropyl)-2,2,4-trimethyl- derivatives: Compounds with similar substituents but different core structures.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzoxazinone derivatives.

Properties

CAS No.

134577-31-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2,2,4-trimethyl-7-propanoyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO3/c1-5-11(16)9-6-7-10-12(8-9)18-14(2,3)13(17)15(10)4/h6-8H,5H2,1-4H3

InChI Key

QVFWBAWZVCHKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

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